4-(6-Chloropyridin-2-yl)piperazin-2-one is a chemical compound with the molecular formula . It is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmaceutical agents. The compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents.
The compound can be classified under piperazine derivatives, which are widely recognized for their biological activities. Its structure includes a chloropyridine moiety that may contribute to its pharmacological properties. The compound is cataloged in various chemical databases, including PubChem, where it is identified by the InChI key BGTGUAQDULRNDM-UHFFFAOYSA-N and has the CAS number 1220017-61-7.
The synthesis of 4-(6-Chloropyridin-2-yl)piperazin-2-one typically involves several steps. A common method includes the reaction of 6-chloropyridine with piperazine derivatives through nucleophilic substitution reactions. Key steps in the synthesis process may include:
These methods leverage established synthetic pathways for piperazine derivatives, ensuring efficiency and yield optimization.
The molecular structure of 4-(6-Chloropyridin-2-yl)piperazin-2-one can be represented using various structural notations:
O=C(C1=CN=C(Cl)C=C1)N2CC(NCC2)=OInChI=1S/C9H10ClN3O/c10-7-2-1-3-8(12-7)13-5-4-11-9(14)6-13/h1-3H,4-6H2,(H,11,14)This structure indicates a complex arrangement that includes a carbonyl group (C=O), a chlorinated pyridine ring, and a piperazine moiety. The presence of these functional groups suggests potential interactions with biological targets.
4-(6-Chloropyridin-2-yl)piperazin-2-one can participate in various chemical reactions typical of piperazine derivatives:
These reactions enhance the versatility of 4-(6-Chloropyridin-2-yl)piperazin-2-one in synthetic chemistry.
The mechanism of action for compounds like 4-(6-Chloropyridin-2-yl)piperazin-2-one often involves modulation of neurotransmitter systems or interaction with specific receptors:
The exact mechanism would depend on the specific biological target and context of use.
The physical properties of 4-(6-Chloropyridin-2-yl)piperazin-2-one include:
Chemical properties include:
These properties are crucial for determining suitable conditions for storage and application in research or pharmaceutical contexts.
4-(6-Chloropyridin-2-yl)piperazin-2-one has potential applications in several scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2